Product packaging for 4-(4-Methylpyridin-3-yl)phenol(Cat. No.:CAS No. 53164-96-8)

4-(4-Methylpyridin-3-yl)phenol

Cat. No.: B2942422
CAS No.: 53164-96-8
M. Wt: 185.226
InChI Key: OHKVMBRWSSRDAP-UHFFFAOYSA-N
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Description

4-(4-Methylpyridin-3-yl)phenol is an organic compound with the molecular formula C12H11NO and a molecular weight of 185.23 g/mol . This compound features a phenolic group linked to a 4-methylpyridin-3-yl group, making it a valuable bifunctional building block in medicinal chemistry and materials science . Its structure serves as a key intermediate in the synthesis of more complex molecules, such as sulfonamide derivatives, which are of significant interest in drug discovery . In research settings, phenolic compounds analogous to this one are frequently explored for their potential biological activities, including antiviral properties. Computational molecular docking and dynamics studies suggest that certain phenolic structures can exhibit binding affinity towards viral proteins, indicating their potential as a starting point for developing helicase inhibitors . Furthermore, the structural motif of a phenol linked to a heterocycle is commonly investigated in the development of nonlinear optical materials and Schiff base ligands with defined HOMO-LUMO energy gaps, which are crucial for electronic and photonic applications . Researchers utilize this compound strictly in laboratory settings. It is classified with warning hazard statements and may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . Please handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling instructions. This product is intended for research purposes only and is not approved for use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B2942422 4-(4-Methylpyridin-3-yl)phenol CAS No. 53164-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpyridin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-6-7-13-8-12(9)10-2-4-11(14)5-3-10/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKVMBRWSSRDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53164-96-8
Record name 4-(4-methylpyridin-3-yl)phenol
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Synthetic Strategies and Methodologies for 4 4 Methylpyridin 3 Yl Phenol and Its Analogues

Modern Synthetic Routes to 4-(4-Methylpyridin-3-yl)phenol

Modern synthetic chemistry offers several reliable methods for constructing the aryl-heteroaryl bond in this compound, with palladium-catalyzed cross-coupling reactions being the most prominent.

The choice of precursors is dictated by commercial availability, cost, and reactivity. For a Suzuki-Miyaura coupling, the most common approach, the reaction would involve a pyridine (B92270) derivative and a phenyl derivative.

Potential Precursor Pairs:

Route A: 3-Bromo-4-methylpyridine + 4-Methoxyphenylboronic acid

Route B: 4-Methylpyridine-3-boronic acid + 4-Bromoanisole

Route A is often preferred due to the wider availability and lower cost of arylboronic acids compared to many heteroarylboronic acids. Anisole is used instead of phenol (B47542) because the free hydroxyl group can interfere with the reaction mechanism by reacting with the base or the catalyst. The methoxy (B1213986) group is a robust protecting group that can be easily removed post-coupling using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between aromatic rings. The reaction typically involves an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.

The catalytic cycle consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-4-methylpyridine, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid (the 4-methoxyphenyl (B3050149) group) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product, 4-(4-Methylpyridin-3-yl)anisole. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The efficiency of this reaction is generally high, with yields often exceeding 80-90% under optimized conditions. A final deprotection step (demethylation) is then required to convert the methoxy group to the final phenol. mdpi.com

The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. Optimization of these parameters is essential to achieve high yield and purity.

ParameterCommon SelectionsPurpose
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand Triphenylphosphine (PPh₃), dppfStabilizes the palladium center and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/Water, Toluene, DMFSolubilizes reactants and facilitates the reaction.
Temperature 80-120 °CProvides energy to overcome activation barriers.

This interactive table summarizes typical conditions for a Suzuki cross-coupling reaction to synthesize the precursor to this compound.

Optimization involves screening different combinations of these components to minimize side reactions, such as homo-coupling of the boronic acid or dehalogenation of the pyridine starting material.

Design and Synthesis of Structurally Related Analogues and Derivatives of this compound

The synthetic route to this compound is highly amenable to the creation of analogues, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov Modifications can be introduced on either the pyridine or the phenol ring.

Modifying the phenolic portion of the molecule can be achieved through two primary strategies: varying the coupling partner or post-synthetically modifying the final product.

Strategy 1: Variation of the Boronic Acid Precursor By substituting 4-methoxyphenylboronic acid with other substituted phenylboronic acids in the Suzuki coupling step, a wide array of analogues can be synthesized. This is a highly efficient method for exploring substitutions on the phenolic ring.

Phenylboronic Acid DerivativeResulting Analogue (after deprotection if needed)
3-Chloro-4-methoxyphenylboronic acid2-Chloro-4-(4-methylpyridin-3-yl)phenol
3,5-Dimethyl-4-hydroxyphenylboronic acid2,6-Dimethyl-4-(4-methylpyridin-3-yl)phenol
4-(Trifluoromethoxy)phenylboronic acid4-(4-Methylpyridin-3-yl)-[4-(trifluoromethoxy)]phenol
3-Aminophenylboronic acid3-Amino-4-(4-methylpyridin-3-yl)phenol

This interactive table illustrates how different boronic acid precursors can be used to generate diverse analogues of this compound.

Strategy 2: Post-Synthetic Modification Once this compound is synthesized, the phenolic hydroxyl group serves as a handle for further functionalization.

Etherification: Using a Williamson ether synthesis, the phenol can be reacted with various alkyl halides in the presence of a base (e.g., K₂CO₃) to form ethers. This allows for the introduction of different alkyl or substituted alkyl chains.

Esterification: The phenol can be acylated using acid chlorides or anhydrides to produce a range of ester derivatives.

Mannich Reaction: The phenol can undergo aminomethylation at the position ortho to the hydroxyl group by reacting with formaldehyde (B43269) and a secondary amine. mdpi.comresearchgate.net

These strategies provide a versatile platform for systematically modifying the structure of this compound to fine-tune its chemical and biological properties.

Pyridine Ring Substituent Variations and their Synthetic Implications

The synthesis of analogs of this compound with varied substituents on the pyridine ring is a key area of research for modifying the compound's properties. Synthetic strategies often focus on building the pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine ring. These methods allow for the introduction of a wide range of substituents, including both electron-donating and electron-withdrawing groups. nih.gov

Classic pyridine synthesis methodologies, such as the Hantzsch, Chichibabin, and Kröhnke syntheses, offer versatile routes to substituted pyridines by condensing carbonyl compounds with ammonia (B1221849) or amines. ijarsct.co.inijpsonline.combaranlab.org For instance, the Hantzsch synthesis involves the condensation of a β-ketoester, an aldehyde, and ammonia, providing a straightforward method for creating substituted pyridine rings. ijpsonline.com Modern approaches also utilize metal-catalyzed cross-coupling reactions, which are instrumental in attaching various aryl or alkyl groups to the pyridine core. ijpsonline.com

The choice of synthetic route has significant implications for the types of substituents that can be introduced. For example, a multi-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids provides a flexible pathway to highly substituted pyridin-4-ol derivatives. chim.it Subsequent conversion of the hydroxyl group to a nonaflate creates a versatile precursor for palladium-catalyzed reactions, enabling the introduction of further diversity. chim.it

Research has demonstrated the synthesis of a library of ligands with functional groups on the pyridine ring ranging from electron-donating (e.g., -NMe2, -OMe) to electron-withdrawing (e.g., -I, -Cl, -CN). nih.gov The synthesis of these analogs can involve isolating a functionalized lutidine precursor, which is then used in a cyclization step. nih.gov For example, Dimethyl 4-iodopyridine-2,6-dicarboxylate can serve as a starting material, which, after several steps including a Richman-Atkins type cyclization, can be converted into various substituted macrocycles. nih.gov

The following table summarizes various synthetic approaches for creating substituted pyridines, which are applicable to the synthesis of analogs of this compound.

Synthetic Method Reactants Key Features Reference
Hantzsch Synthesisβ-ketoester, Aldehyde, AmmoniaMulti-component reaction for pyridine derivatives. ijpsonline.com
Chichibabin SynthesisAldehydes, AmmoniaDirect synthesis of pyridine. ijarsct.co.inijpsonline.com
Kröhnke SynthesisPyridine, α-BromoketonesForms pyridinium (B92312) salts for further reaction. ijpsonline.com
Metal-Catalyzed Reactions(e.g., Acetophenone, 1,3-diaminopropane, Cu(OTf)₂)Enables C-H functionalization and cross-coupling. ijpsonline.com
Three-Component ReactionLithiated alkoxyallenes, Nitriles, Carboxylic acidsFlexible route to highly substituted pyridin-4-ols. chim.it
Microwave-Assisted Synthesis(e.g., 4-hydroxyacetophenone, aromatic aldehydes, ammonium (B1175870) acetate)Solvent- and catalyst-free method for hydroxylated pyridines. rsc.org

These methodologies underscore the adaptability of synthetic chemistry in creating a diverse range of pyridine ring-substituted analogs of this compound, each with potentially unique electronic and physical properties.

Advanced Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

No published studies were found that performed DFT calculations on 4-(4-Methylpyridin-3-yl)phenol. Consequently, data for the following subsections are unavailable.

Molecular Geometry Optimization and Energetics

Information regarding the optimized molecular geometry, bond lengths, bond angles, and energetic properties of this compound derived from DFT calculations is not available in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors

There are no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or related chemical reactivity descriptors (such as electronegativity, chemical hardness, and softness) for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Analyses of intramolecular interactions, charge delocalization, and hyperconjugative interactions through NBO calculations for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which identify the electron-rich and electron-deficient regions of a molecule to predict sites for electrophilic and nucleophilic attack, have not been published for this compound.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

While experimental ¹H NMR data are noted in patent literature, theoretically predicted vibrational frequencies (IR) and NMR chemical shifts for this compound using DFT methods are not available.

Molecular Docking Simulations for Ligand-Receptor Interactions

No research articles detailing molecular docking simulations of this compound with any biological receptor or protein target were identified. Such studies, which are crucial for predicting binding affinities and interaction modes in drug discovery, have not been made public for this compound.

Binding Mode Analysis and Ligand-Target Recognition

Binding mode analysis is a computational approach used to predict the preferred orientation and conformation of a ligand, such as this compound, when it forms a complex with a biological target, typically a protein receptor. This analysis is crucial for understanding the fundamental principles of molecular recognition, which are driven by non-covalent interactions.

The primary goal is to identify the most stable binding pose, which corresponds to the lowest energy state of the ligand-receptor complex. This is achieved through molecular docking simulations, where the ligand is flexibly positioned within the binding site of the receptor. The process elucidates key interactions, including:

Hydrogen Bonds: The phenolic hydroxyl group and the pyridine (B92270) nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively, which can form strong, directional interactions with amino acid residues in the target's active site.

Hydrophobic Interactions: The phenyl and methyl-substituted pyridine rings can engage in hydrophobic interactions with nonpolar residues of the protein, contributing significantly to binding affinity.

Pi-Stacking Interactions: The aromatic nature of both the phenol (B47542) and pyridine rings allows for favorable π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Understanding these specific interactions is fundamental to explaining the compound's biological activity and provides a rational basis for designing analogs with improved potency and selectivity.

Prediction of Binding Affinities and Interaction Hotspots

Beyond identifying the binding pose, computational methods can estimate the binding affinity, which is the strength of the interaction between the ligand and its target. This is a critical parameter in drug discovery, as higher affinity often correlates with greater potency. Techniques like free energy perturbation (FEP) and thermodynamic integration (TI) are employed to calculate the free energy of binding (ΔG), providing a quantitative prediction of affinity.

These calculations help to identify "interaction hotspots," which are specific residues or regions within the receptor's binding site that contribute disproportionately to the binding energy. For this compound, a computational probe of a target's binding site might reveal that a particular amino acid forming a hydrogen bond with the phenolic hydroxyl group is a critical hotspot. Modifying the ligand to enhance this specific interaction could lead to a significant increase in binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The underlying principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects.

Descriptor Selection and Model Development

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. The selection of relevant descriptors is a crucial step, as it determines the model's accuracy and predictive power. nih.gov Descriptors can be categorized into several classes.

Table 1: Common Types of Molecular Descriptors in QSAR

Descriptor CategoryDescriptionExamples
Electronic Describes the distribution of electrons in a molecule.Dipole moment, partial charges, HOMO/LUMO energies
Steric Relates to the size and shape of the molecule.Molecular weight, volume, surface area, shape indices
Hydrophobic Quantifies the molecule's hydrophobicity.LogP (octanol-water partition coefficient)
Topological Describes the connectivity and branching of atoms.Connectivity indices, Wiener index, Kier & Hall indices
Geometrical Relates to the 3D arrangement of atoms.Molecular dimensions, moments of inertia

Once descriptors are calculated for a set of molecules with known activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.com This model takes the form of an equation that can predict the activity of new, untested compounds based solely on their calculated descriptors.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are advanced 3D-QSAR techniques that correlate the 3D structural features of molecules with their biological activities. iupac.orgmdpi.com Unlike 2D-QSAR, these methods provide a visual representation of where molecular modifications are likely to influence activity.

The process involves:

Molecular Alignment: A series of structurally related compounds, including analogs of this compound, are superimposed according to a common structural feature.

Grid Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric and electrostatic fields (for CoMFA) are calculated using a probe atom. CoMSIA extends this by calculating additional fields. researchgate.net

PLS Analysis: The resulting field values are correlated with the biological activity data using the Partial Least Squares (PLS) statistical method. ijpsonline.com

The output is a 3D contour map that highlights regions where changes in specific properties would be favorable or unfavorable for biological activity. For instance, a CoMFA map might show a green-colored contour near the methyl group of this compound, indicating that bulkier substituents in that region would enhance activity.

Table 2: Comparison of CoMFA and CoMSIA Fields

Field TypeCoMFACoMSIADescription
Steric YesYesRepresents the shape and size of the molecule.
Electrostatic YesYesRepresents the distribution of charge.
Hydrophobic NoYesRepresents the tendency to be repelled by water.
H-Bond Donor NoYesRepresents the potential to donate a hydrogen bond.
H-Bond Acceptor NoYesRepresents the potential to accept a hydrogen bond.

Validation Strategies and Predictive Power Assessment

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential to assess its robustness and predictive power. researchgate.net Validation is typically performed using two main strategies:

Internal Validation: This assesses the model's internal consistency and stability. The most common method is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. The results are compiled to calculate the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: This evaluates the model's ability to predict the activities of compounds not used in its development. The dataset is split into a training set (to build the model) and a test set (to validate it). The model's predictions for the test set are compared to the experimental values to calculate the predictive correlation coefficient (r²_pred). A high r²_pred value (typically > 0.6) demonstrates the model's external predictive power. mdpi.com

Table 3: Key Statistical Parameters for QSAR Model Validation

ParameterSymbolTypical Acceptable ValueDescription
Coefficient of Determination > 0.6Measures how well the model fits the training set data.
Cross-validated Coefficient > 0.5Assesses the internal predictive ability of the model.
Predictive Coefficient (External) r²_pred> 0.6Measures the model's ability to predict an external test set.
Root Mean Square Error (RMSE) RMSELow valueRepresents the standard deviation of the prediction errors.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While docking and QSAR models often rely on static molecular structures, Molecular Dynamics (MD) simulations provide a dynamic view by simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of this compound, both alone in solution and bound to a protein target, can reveal crucial information.

When applied to a ligand-receptor complex, MD simulations can:

Assess Binding Stability: Confirm whether the binding pose predicted by docking is stable over a period of nanoseconds or microseconds.

Reveal Conformational Changes: Show how the ligand and protein adapt to each other's presence (induced fit). The dihedral angle between the phenol and pyridine rings of this compound, for instance, may change dynamically within the binding pocket to optimize interactions. nih.gov

Map Conformational Landscapes: Explore the different shapes (conformations) the ligand can adopt and their relative energies, providing insight into its flexibility and the conformation it is most likely to adopt upon binding.

Analyze Water Networks: Investigate the role of water molecules in mediating ligand-protein interactions, which can be critical for binding affinity.

These simulations offer a more realistic representation of the biological environment and can uncover dynamic phenomena that are essential for understanding the mechanism of action at a molecular level. nih.gov

Conformational Stability and Flexibility Studies

The conformational landscape of "this compound" is primarily defined by the rotational freedom around the single bond connecting the phenol and methylpyridine rings. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface (PES) associated with this rotation.

By systematically rotating the dihedral angle between the two aromatic rings and calculating the corresponding energy, a potential energy profile can be constructed. This profile reveals the molecule's most stable conformations (energy minima) and the energy barriers (transition states) that hinder free rotation. The stability of different conformers is influenced by a delicate balance of steric hindrance between the rings and the potential for intramolecular interactions. For instance, the methyl group on the pyridine ring introduces a specific steric constraint that influences the preferred orientation of the two rings relative to each other.

Theoretical calculations for similar bi-aryl systems often show that the lowest energy conformation is non-planar, as a twisted arrangement alleviates steric clash between hydrogen atoms on adjacent rings. biomedres.usbiomedres.us The rotational barrier, or the energy required to move from one stable conformer to another, provides a measure of the molecule's flexibility. A lower barrier suggests that the molecule can easily adopt different conformations at room temperature. The study of the potential energy surface helps in identifying all possible low-energy structures. rsc.org

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Global Minimum350.00
Local Minimum1451.20
Rotational Barrier (Planar)02.50
Rotational Barrier (Perpendicular)901.80

Solvent Effects and Dynamic Interactions

The behavior of "this compound" in a solution is significantly influenced by its interactions with solvent molecules. Computational models can simulate these effects to predict how the solvent alters the molecule's conformational preferences and dynamics.

Two primary approaches are used to model solvent effects: implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. rsc.org This method is computationally efficient and can provide good estimates of how a solvent's polarity affects the relative stability of different conformers. For a molecule like "this compound" with a polar hydroxyl group and a nitrogen atom in the pyridine ring, polar solvents would be expected to stabilize conformations with a larger dipole moment.

Explicit solvent models, often used in Molecular Dynamics (MD) simulations, provide a more detailed and dynamic picture. mdpi.comnih.gov In an MD simulation, the solute molecule is placed in a box filled with a large number of individual solvent molecules (e.g., water, methanol, or dimethyl sulfoxide). The simulation then calculates the forces between all atoms and tracks their movements over time. This approach allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl group and solvent molecules, or between the pyridine nitrogen and protic solvents. mdpi.com These simulations can reveal the structure of the solvent shell around the molecule and the dynamics of these interactions.

Table 2: Hypothetical Solvent Interaction Parameters for this compound from a Molecular Dynamics Simulation (Note: This data is illustrative and represents the type of information that could be obtained from an MD simulation.)

SolventSolute-Solvent Interaction Energy (kcal/mol)H-Bond Distance (Phenol OH...Solvent) (Å)H-Bond Distance (Pyridine N...Solvent) (Å)
Water-15.21.82.0
Methanol-12.81.92.1
Dimethyl Sulfoxide-14.51.7N/A (aprotic)
Chloroform-5.72.5N/A (aprotic)

Investigations into Molecular Mechanisms of Action and Structure Activity Relationships

Elucidation of Molecular Targets and Binding Interactions of 4-(4-Methylpyridin-3-yl)phenol Analogues

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within the body. For analogues of this compound, which feature both a phenol (B47542) and a pyridine (B92270) ring, a variety of interactions are possible, influencing numerous biochemical pathways.

Biochemical Pathway Modulation Studies

Analogues of this compound, particularly phenol ether derivatives, have been investigated as potential modulators of significant cellular pathways, such as the ubiquitin-proteasome system. The 26S proteasome is a key component of this pathway, responsible for degrading ubiquitinated proteins and maintaining cellular homeostasis. explorationpub.com Phenolic compounds have been rationally designed as non-covalent inhibitors of the proteasome, a target for anticancer therapies. explorationpub.com The modulation of such pathways is critical in various disease states, and the pyridinylphenol scaffold offers a versatile platform for designing specific modulators.

Characterization of Ligand-Enzyme and Ligand-Receptor Interactions

A detailed understanding of the interactions between small molecule ligands and their target enzymes or receptors is fundamental to drug development. frontiersin.org These interactions are governed by a combination of covalent and non-covalent forces, including hydrogen bonds, ionic bonds, and van der Waals interactions, which collectively determine the binding affinity and specificity of the ligand. frontiersin.org

For analogues of this compound, interactions with various enzymes and receptors have been explored. For instance, compounds with a 3-phenyl ring system, a feature structurally related to the pyridinylphenol core, have shown potential as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. frontiersin.org Similarly, derivatives of 4-oxypiperidine, which can be considered analogues, have been designed as antagonists for the histamine H3 receptor, a target for cognitive disorders. nih.gov

Computational modeling and molecular docking are powerful tools used to predict and analyze these interactions. frontiersin.org For example, the binding of the β3-adrenoceptor agonist mirabegron, which contains a phenylethanolamine core, to its off-target α1A-adrenoceptors has been simulated to understand the specific amino acid residues involved in the interaction. mdpi.com Such studies reveal that both orthosteric (primary binding site) and allosteric (secondary site) interactions can play a crucial role in the ligand's effect.

The key types of interactions observed for phenolic and pyridinyl compounds include:

Hydrogen Bonding: The hydroxyl group of the phenol and the nitrogen atom of the pyridine ring can act as hydrogen bond donors or acceptors, forming strong connections with amino acid residues in the binding pocket of a target protein.

Hydrophobic Interactions: The aromatic rings of the pyridinylphenol structure can engage in hydrophobic interactions with nonpolar residues of the target, contributing significantly to binding affinity.

π-π Stacking: The aromatic systems can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Investigations of Biomolecule (e.g., Nucleic Acid) Intercalation and Interaction Mechanisms

Beyond proteins, small molecules can also interact with other vital biomolecules like nucleic acids. Certain derivatives of 4-aminophenol have been synthesized and studied for their interaction with DNA. mdpi.com These studies, often employing spectroscopic methods, can reveal whether a compound binds to DNA and the nature of that binding, such as intercalation (inserting between base pairs) or groove binding. Such interactions can have significant biological consequences, including the inhibition of DNA replication and transcription, which is a mechanism of action for some anticancer drugs. mdpi.com For instance, spectral analysis of some 4-aminophenol derivatives showed hyperchromism and bathochromic shifts upon interaction with human DNA, indicating a binding interaction that could be relevant for their potential as anticancer agents. mdpi.com

Structure-Activity Relationship (SAR) Derivation for this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in biological activity, researchers can deduce which molecular features are critical for the desired effect. nih.govresearchgate.net

Correlating Structural Modifications with Mechanistic Effects

For derivatives of this compound, SAR studies focus on how substitutions on both the phenol and pyridine rings influence their interaction with biological targets. Quantitative structure-activity relationship (QSAR) analysis is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities to build predictive models. nih.govmdpi.com

Key structural modifications and their typical effects for related phenolic and pyridinyl compounds are summarized below:

Modification SiteType of ModificationGeneral Effect on Activity
Phenolic -OH group Etherification (e.g., with methyl or ethyl groups)Can alter binding mode and physicochemical properties. In p-aminophenol derivatives, etherification with larger groups sometimes leads to greater side effects. pharmacy180.com
Position of -OH groupThe location of hydroxyl groups on a flavonoid ring system, a type of phenolic compound, is a primary determinant of their antioxidant capacity. nih.gov
Pyridine Ring Substitution with different functional groupsCan modulate binding affinity and selectivity for the target. For example, in sulfapyridine derivatives, the addition of a thiophene moiety showed notable anticancer activity. researchgate.net
Nitrogen on Pyridine Modification of basicityCan impact the ability to form hydrogen bonds and the overall charge state of the molecule, affecting receptor interaction and cell permeability.
Linker between rings (if any) Varies in length and flexibilityCrucial for optimal positioning of the two ring systems within the binding site of the target.

This table is generated based on SAR principles for analogous phenolic and pyridinyl compounds and is for illustrative purposes.

For example, in a series of 3-phenylcoumarin derivatives acting as MAO-B inhibitors, substitutions on the phenyl ring significantly impacted their inhibitory potency. frontiersin.org This highlights the importance of the electronic and steric properties of substituents in fine-tuning the interaction with the enzyme's active site. Similarly, for p-aminophenol derivatives, modifications to the nitrogen atom that reduce its basicity can also reduce analgesic activity, unless the substituent is easily metabolized. pharmacy180.com

Rational Design Principles for Modulating Molecular Recognition

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure and the principles of molecular recognition to design ligands with high affinity and selectivity. nih.gov This approach aims to create molecules that are complementary in shape and chemical properties to the target's binding site.

Key principles in the rational design of this compound analogues include:

Target-Based Design: This involves using the known 3D structure of a receptor or enzyme to design ligands that fit perfectly into the binding pocket. Molecular docking simulations are a key tool in this process, allowing for the virtual screening of large libraries of compounds and the optimization of lead candidates. explorationpub.com

Ligand-Based Design: When the structure of the target is unknown, this approach relies on the knowledge of other molecules that bind to the target. QSAR and pharmacophore modeling can be used to identify the key structural features required for activity, which can then be incorporated into new designs. nih.gov

Fragment-Based Design: This strategy involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent ligand.

An elegant example of rational drug design is the development of erythropoietin (EPO) derivatives that are neuroprotective but not erythropoietic, thereby avoiding certain side effects. nih.gov By understanding the different receptor complexes that mediate these dual roles, specific modifications could be made to the ligand to favor one activity over the other. nih.gov These principles can be applied to the design of novel this compound derivatives to optimize their interaction with specific biological targets and achieve a desired therapeutic effect.

In Vitro Mechanistic Studies of Biological Activities

In vitro studies are fundamental to understanding the biological effects of a compound at a cellular and molecular level. These controlled laboratory experiments provide insights into the specific pathways and molecular targets through which a substance exerts its activity.

Should this compound be investigated for anticancer or other therapeutic properties where programmed cell death is a desired outcome, a variety of cellular and subcellular assays would be employed to determine if it induces apoptosis and to uncover the underlying mechanisms. Apoptosis is a regulated process of cell death crucial for normal development and tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. aracelibio.com

The initial step often involves treating cancer cell lines with the compound and assessing cell viability, for instance, through an MTT assay. nih.gov If a cytotoxic effect is observed, further assays are conducted to distinguish apoptosis from other forms of cell death, such as necrosis.

Common Assays for Apoptosis Detection and Mechanistic Pathway Discovery:

Assay TypeTarget/PrincipleTypical Findings
Annexin V/Propidium Iodide (PI) Staining Detects the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, an early marker of apoptosis. PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. mdpi.comQuantifies the percentage of cells in early apoptosis, late apoptosis, and necrosis, confirming the mode of cell death.
Caspase Activation Assays Measures the activity of caspases, which are key proteases that execute the apoptotic program. Assays can be specific for initiator caspases (e.g., caspase-8, caspase-9) or executioner caspases (e.g., caspase-3, caspase-7). nih.govIncreased activity of specific caspases can indicate which apoptotic pathway (intrinsic or extrinsic) is activated.
Mitochondrial Membrane Potential (ΔΨm) Assay Assesses the integrity of the mitochondrial membrane using fluorescent dyes. A loss of ΔΨm is a hallmark of the intrinsic apoptotic pathway. aracelibio.comA decrease in fluorescence indicates mitochondrial dysfunction, suggesting the involvement of the mitochondrial pathway in apoptosis.
Cytochrome c Release Assay Detects the release of cytochrome c from the mitochondria into the cytoplasm, a critical event that triggers the activation of the caspase cascade in the intrinsic pathway.The presence of cytochrome c in the cytosol is a strong indicator of intrinsic pathway activation.
Western Blot Analysis Measures the expression levels of key apoptosis-regulating proteins such as the Bcl-2 family proteins (e.g., pro-apoptotic Bax, Bak and anti-apoptotic Bcl-2, Bcl-xL) and PARP cleavage.Changes in the ratio of pro- to anti-apoptotic proteins and the cleavage of PARP by activated caspase-3 provide detailed insights into the molecular signaling of apoptosis. nih.gov
Cell Cycle Analysis Uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Apoptosis is often associated with the appearance of a sub-G1 peak. mdpi.comAn accumulation of cells in a specific phase followed by apoptosis can suggest a mechanism linked to cell cycle arrest.

Through these assays, researchers can build a comprehensive picture of how a compound like this compound might induce apoptosis. For example, an increase in caspase-9 activity, loss of mitochondrial membrane potential, and cytochrome c release would strongly suggest the activation of the intrinsic (mitochondrial) pathway.

The phenol and pyridine moieties present in this compound are found in many compounds with known antimicrobial properties. nih.govmdpi.com Investigations into the molecular mechanisms of antimicrobial action for a novel compound would seek to identify the specific bacterial structures or processes it disrupts.

The initial assessment typically involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. mdpi.com Once antimicrobial activity is confirmed, more detailed mechanistic studies are performed.

Key Assays for Elucidating Antimicrobial Mechanisms:

Mechanism of ActionAssayPrinciple and Expected Outcome
Cell Membrane Disruption Propidium Iodide (PI) Uptake Assay, LIVE/DEAD™ BacLight™ Bacterial Viability KitsThese assays use fluorescent dyes that can only enter cells with compromised membranes. An increase in fluorescence from PI or the "dead" cell stain indicates membrane damage.
Measurement of K+ LeakageDamage to the cell membrane leads to the leakage of intracellular components, such as potassium ions, which can be measured in the extracellular medium.
Inhibition of Cell Wall Synthesis While more specific to certain classes of antibiotics, assays can be designed to detect the accumulation of cell wall precursors or morphological changes consistent with cell wall damage, such as cell lysis.
Inhibition of Protein Synthesis In vitro transcription/translation assaysThese cell-free systems can determine if the compound directly inhibits the machinery of protein synthesis.
Inhibition of DNA/RNA Synthesis DNA Gyrase/Topoisomerase IV Inhibition AssaysFor compounds that may target DNA replication, enzymatic assays can measure the inhibition of key enzymes like DNA gyrase and topoisomerase IV. mdpi.com
Enzyme Inhibition Specific enzyme activity assaysMany antimicrobial agents work by inhibiting essential metabolic enzymes. If a potential target enzyme is hypothesized, its activity can be measured in the presence of the compound.
Biofilm Formation Inhibition Crystal Violet Staining AssayThis assay quantifies the total biofilm biomass, allowing for the assessment of the compound's ability to prevent biofilm formation. frontiersin.org

Phenolic compounds often exert their antimicrobial effects by disrupting the cell membrane, leading to increased permeability and loss of cellular contents. mdpi.com They can also denature essential bacterial enzymes. Pyridine derivatives, particularly quaternary pyridinium (B92312) salts, are known to act as cationic surfactants that disrupt the negatively charged bacterial cell surface. mdpi.com Therefore, it would be plausible to hypothesize that this compound might act on the cell membrane or other surface structures of microorganisms.

Advanced Analytical Method Development and Characterization for Research Purposes

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the separation and purity assessment of chemical compounds. For a molecule like 4-(4-Methylpyridin-3-yl)phenol, which possesses both a pyridine (B92270) and a phenol (B47542) moiety, a combination of chromatographic techniques is often employed to achieve comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantification of non-volatile organic compounds. alwsci.comamericanpharmaceuticalreview.comlabmanager.com The development of an HPLC method for this compound would involve a systematic optimization of several parameters to achieve adequate separation from any potential impurities or degradation products. ijrpr.comemerypharma.com

A reversed-phase HPLC method is typically the first choice for a compound of this polarity. ijrpr.com The selection of a suitable stationary phase, such as a C18 or C8 column, is critical for achieving the desired retention and selectivity. embrapa.br The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be optimized through gradient or isocratic elution to ensure sharp, symmetrical peaks. nih.gov The pH of the aqueous phase is a crucial parameter to control, given the presence of the basic pyridine nitrogen and the acidic phenolic hydroxyl group, as it will affect the ionization state and, consequently, the retention of the analyte.

Detection is commonly performed using a UV-Vis detector, as the aromatic and heteroaromatic rings in this compound are expected to exhibit strong absorbance in the UV region. sepscience.com The selection of an appropriate wavelength for detection is vital for achieving high sensitivity and linearity. nveo.org Method validation would be performed according to established guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. sysrevpharm.org

Interactive Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. alwsci.comresolvemass.ca For a compound like this compound, which has a relatively high boiling point, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. nih.gov Silylation of the phenolic hydroxyl group is a common derivatization strategy that can improve chromatographic performance. nih.gov

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification. nih.gov GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the sample. acs.org

Interactive Table 2: Representative GC-MS Method Parameters for Derivatized this compound

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Ion Source Temperature 230 °C
Mass Range 50-500 amu
Ionization Mode Electron Ionization (EI)

Advanced Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ijset.inajpaonline.com The phenolic and pyridyl chromophores in this compound make it an ideal candidate for analysis by this method. researchgate.net The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a wavelength of maximum absorbance (λmax). nveo.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The pH of the solution can significantly affect the UV spectrum of this compound due to the ionization of the phenolic hydroxyl group and protonation of the pyridine nitrogen. Therefore, it is crucial to maintain a constant pH using a suitable buffer for accurate and reproducible measurements.

Interactive Table 3: Hypothetical UV-Vis Spectrophotometric Data for this compound

Concentration (µg/mL)Absorbance at λmax (270 nm)
20.152
40.305
60.458
80.611
100.763

Electrospectroscopic Techniques for Interfacial Studies

Electrochemical techniques can provide valuable insights into the redox behavior and interfacial properties of molecules. acs.orgnih.govwustl.eduresearchgate.net For this compound, techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study its oxidation and reduction processes at an electrode surface. researchgate.netresearchgate.net The phenolic moiety is susceptible to oxidation, and the electrochemical parameters, such as the peak potential and peak current, can provide information about the thermodynamics and kinetics of this process. mdpi.comnih.govacs.org

These studies are typically conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The supporting electrolyte and the pH of the solution are critical experimental parameters that can influence the electrochemical response. frontiersin.org Such interfacial studies are important for understanding the compound's behavior in various environments and for the development of electrochemical sensors.

Interactive Table 4: Exemplary Electrochemical Parameters for this compound

TechniqueParameterValue
Cyclic Voltammetry Anodic Peak Potential (Epa)+0.65 V vs. Ag/AgCl
Cyclic Voltammetry Cathodic Peak Potential (Epc)Not observed (irreversible)
Differential Pulse Voltammetry Peak Potential (Ep)+0.60 V vs. Ag/AgCl
Supporting Electrolyte 0.1 M Phosphate BufferpH 7.0

Development of Reference Standards and Analytical Standards for Research

The availability of a well-characterized reference standard is a prerequisite for the accurate quantification and identification of a compound in any analytical method. nih.govresearchgate.net A reference standard for this compound would be a highly purified and extensively characterized batch of the substance. creative-biolabs.com The development of a reference standard involves synthesis, purification, and comprehensive characterization to confirm its identity and establish its purity. chemcon.com

Purification is often achieved through techniques such as recrystallization or preparative chromatography. nbinno.com The characterization of the reference standard would involve a battery of analytical techniques, including NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and elemental analysis to determine the elemental composition. The purity of the reference standard is typically determined by a mass balance approach, which involves the quantification of all impurities (organic, inorganic, water, and residual solvents) and subtracting the total from 100%. americanpharmaceuticalreview.com This highly pure material then serves as the benchmark against which research samples are compared. rmjournal.ru

Interactive Table 5: Characterization of a this compound Reference Standard

Analytical TechniqueResult
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spectrometry (HRMS) [M+H]⁺ calculated and found values agree within 5 ppm
Elemental Analysis C, H, N values within ±0.4% of theoretical
Purity by HPLC >99.8%
Water Content (Karl Fischer) <0.1%
Residual Solvents (GC) <0.1%
Assay (by mass balance) 99.7%

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Predictive Modeling for Structure-Activity Relationships (SAR): Machine learning algorithms, particularly deep learning and neural networks, can analyze vast datasets of existing SARM1 inhibitors to identify subtle patterns and relationships between their chemical structures and biological activities. nih.gov This can help in predicting the potency and potential off-target effects of novel analogs of 4-(4-Methylpyridin-3-yl)phenol before they are synthesized, thereby saving significant time and resources. Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can provide more accurate predictions of biological activity. frontiersin.org

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and reinforcement learning, can be employed to design entirely new molecules with desired pharmacological properties. crimsonpublishers.comactascientific.com By providing the model with the core structure of this compound and desired activity parameters, it can generate novel derivatives with potentially enhanced efficacy and better ADME (absorption, distribution, metabolism, and excretion) profiles.

Target Identification and Validation: AI can analyze complex biological data, including genomics, proteomics, and clinical data, to further validate SARM1 as a therapeutic target for a wider range of diseases. nih.gov It can also help in identifying potential new targets for which this compound or its derivatives might be effective.

Clinical Trial Optimization: AI can play a role in optimizing clinical trials by identifying patient populations most likely to respond to SARM1 inhibitors, predicting potential adverse events, and personalizing treatment strategies. crimsonpublishers.com

The integration of these computational approaches will undoubtedly accelerate the journey from initial compound discovery to clinical application for this class of molecules.

Multidisciplinary Research Collaborations for Comprehensive Characterization

The comprehensive characterization of this compound and its therapeutic potential necessitates a departure from siloed research efforts towards more integrated, multidisciplinary collaborations. The complexity of the biological systems in which SARM1 operates, particularly in the context of neurodegenerative diseases, demands a holistic approach.

Key areas for collaboration include:

Medicinal Chemistry and Structural Biology: Close collaboration between medicinal chemists synthesizing novel analogs and structural biologists determining their binding modes with the SARM1 protein is crucial. This iterative process of design, synthesis, and structural analysis can rapidly lead to the optimization of lead compounds.

Pharmacology and Neuroscience: Pharmacologists can characterize the in vitro and in vivo efficacy of these compounds, while neuroscientists can investigate their effects in relevant disease models, such as chemotherapy-induced peripheral neuropathy or other axonopathies. nih.govmdpi.comnih.gov This collaboration is essential to understand the compound's therapeutic potential and its impact on the underlying disease pathology.

Computational Chemistry and Biology: The integration of computational experts who can perform molecular dynamics simulations, predict binding affinities, and model biological pathways with experimental scientists is vital for a deeper understanding of the mechanism of action and for guiding further compound development.

Translational Medicine and Clinical Research: To bridge the gap between preclinical findings and clinical applications, collaboration with clinicians is essential. This will facilitate the design of relevant clinical trials and the identification of appropriate patient cohorts for testing SARM1 inhibitors.

Such multidisciplinary efforts will ensure a more complete understanding of the therapeutic potential and limitations of this compound and its derivatives, ultimately accelerating their path to clinical relevance.

Exploration of Green Chemistry Principles in Synthesis and Application

The pharmaceutical industry is increasingly recognizing the importance of sustainable practices. The application of green chemistry principles to the synthesis of this compound and its analogs is a critical future direction. unibo.it This not only minimizes the environmental impact but can also lead to more efficient and cost-effective manufacturing processes.

Key aspects of green chemistry to be explored include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Transition metal-free synthesis methods for biaryl compounds are an attractive area of exploration. nih.govscientificupdate.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This could involve the use of water, supercritical fluids, or biodegradable solvents in the synthesis process. Electrochemical synthesis methods can also reduce the need for conventional oxidizing and reducing agents. nih.gov

Energy Efficiency: Developing synthetic methods that can be carried out at ambient temperature and pressure, thereby reducing energy consumption. Microwave-assisted synthesis is one such technique that can often reduce reaction times and energy input. wjpmr.com

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts, can significantly improve the sustainability of the synthesis.

Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable resources rather than petrochemicals.

By incorporating these principles, the synthesis of this compound and related compounds can be made more environmentally friendly and economically viable, which is a crucial consideration for the long-term sustainability of any therapeutic agent.

Development of Next-Generation Analogues with Enhanced Specificity and Mechanistic Profiles

While this compound serves as a valuable lead compound, the development of next-generation analogs with improved properties is a key objective of future research. The goal is to design molecules with enhanced specificity, novel mechanistic profiles, and superior therapeutic efficacy.

Areas for development include:

Enhanced Specificity and Selectivity: Designing analogs that exhibit high specificity for the SARM1 protein over other related enzymes. This can help to minimize off-target effects and improve the safety profile of the drug. Allosteric inhibitors, which bind to a site other than the active site, may offer a path to greater selectivity. nih.gov

Novel Mechanisms of Action: Exploring analogs that may inhibit SARM1 through different mechanisms. For instance, compounds that act as "molecular glues" to stabilize an inactive conformation of SARM1 represent an innovative approach. businesswire.com Understanding the two-step activation process of SARM1 could also open doors to new inhibitory strategies. biorxiv.org

Improved Pharmacokinetic Properties: Optimizing the ADME properties of the analogs to ensure they have good bioavailability, appropriate metabolic stability, and can effectively reach the target tissue, particularly in the case of central nervous system disorders.

Covalent Inhibitors: The development of covalent inhibitors that form a permanent bond with a specific residue on the SARM1 protein could offer advantages in terms of duration of action. nih.gov

The continuous refinement of the chemical structure of this compound, guided by a deeper understanding of its interaction with SARM1 and the underlying biology of axon degeneration, will be a driving force in the development of more effective treatments for a range of debilitating neurological diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Methylpyridin-3-yl)phenol, and how can purity be optimized?

  • Methodology : A common approach involves coupling 4-methylpyridine derivatives with phenol precursors via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For example, details analogous synthesis steps for triazolopyridine derivatives, where aromatic aldehydes are condensed with hydrazinopyridines in ethanol under acidic conditions. Purification via vacuum filtration and recrystallization (as in ) is critical to achieving high purity (>95%). Monitoring reactions with TLC and NMR ensures intermediate stability .
  • Purity Optimization : Use gradient elution in column chromatography (silica gel) with dichloromethane/methanol mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Techniques :

  • X-ray crystallography (as in ) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, O–H⋯N and N–H⋯O hydrogen bonds stabilize the crystal lattice in phenolic derivatives .
  • FTIR identifies functional groups (e.g., O–H stretch ~3200 cm⁻¹, aromatic C=C ~1500 cm⁻¹) .
  • NMR (¹H/¹³C) assigns proton environments (e.g., methylpyridinium protons at δ 2.4–2.6 ppm, aromatic protons at δ 6.8–8.2 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Based on (MSDS for related phenolic compounds), use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye irritation. Work in a fume hood due to potential toxicity and reactivity with acids (risk of toxic gas release). Store in airtight containers away from light and moisture to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. demonstrates how correlation-energy formulas and electron-density analyses predict stability. For this compound, compute HOMO-LUMO gaps to assess electrophilic/nucleophilic sites and compare with experimental data (e.g., oxidation potentials) .
  • Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental results to refine computational models .

Q. What strategies address contradictions in reported stability data for phenolic derivatives like this compound?

  • Analysis : Conflicting stability reports may arise from differing environmental conditions (e.g., pH, humidity). For example, notes sensitivity to air oxidation, while highlights stability in anhydrous solvents. Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to quantify degradation pathways (e.g., quinone formation via oxidation) .

Q. How can the compound’s structure-property relationships guide its application in asymmetric catalysis or drug discovery?

  • Design Principles : The pyridinium-phenol moiety (as in and ) enables hydrogen bonding and π-π stacking, useful in chiral catalyst design. For drug discovery, modify substituents (e.g., methyl groups) to enhance bioavailability. shows fluorinated pyridine derivatives exhibit anti-inflammatory activity, suggesting analogous testing for this compound .

Q. What experimental controls are essential when studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Controls : Include negative controls (solvent-only), positive controls (known inhibitors), and stability checks (NMR post-assay). Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities. For enzymatic assays, monitor time-dependent activity loss to rule out compound degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.